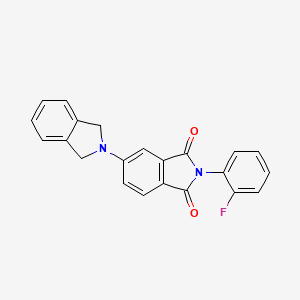
2'-(2-fluorophenyl)-1,3-dihydro-1'H-2,5'-biisoindole-1',3'(2'H)-dione
Vue d'ensemble
Description
2-(2-fluorophenyl)-1,3-dihydro-1'H-2,5'-biisoindole-1',3'(2'H)-dione, also known as FLI-06, is a small molecule inhibitor that has gained attention in recent years for its potential use in scientific research. FLI-06 has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which plays a critical role in regulating cellular processes such as protein synthesis, cell division, and cell death. In Additionally, we will list future directions for research on FLI-06.
Mécanisme D'action
2'-(2-fluorophenyl)-1,3-dihydro-1'H-2,5'-biisoindole-1',3'(2'H)-dione works by binding to the catalytic subunit of PP2A and inhibiting its activity. PP2A is a critical regulator of cell signaling pathways, and its inhibition by this compound can lead to a wide range of cellular effects. These effects include the activation of the protein kinase B (Akt) signaling pathway, which plays a key role in cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells and neuroprotection, this compound has been shown to regulate the activity of several other signaling pathways, including the Wnt signaling pathway, which is critical for embryonic development and tissue regeneration. This compound has also been shown to inhibit the activity of the protein phosphatase 1 (PP1), which plays a critical role in regulating glycogen metabolism and insulin signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2'-(2-fluorophenyl)-1,3-dihydro-1'H-2,5'-biisoindole-1',3'(2'H)-dione in lab experiments is its high potency and specificity. This compound has been shown to inhibit PP2A activity at nanomolar concentrations, making it a highly effective tool for studying the role of PP2A in cellular processes. Additionally, this compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. However, one limitation of this compound is its relatively high cost, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on 2'-(2-fluorophenyl)-1,3-dihydro-1'H-2,5'-biisoindole-1',3'(2'H)-dione. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. This compound has been shown to enhance the effectiveness of these treatments in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, more research is needed to elucidate the mechanisms underlying this compound's effects on cellular signaling pathways, which could lead to the development of new therapies for a wide range of diseases.
Applications De Recherche Scientifique
2'-(2-fluorophenyl)-1,3-dihydro-1'H-2,5'-biisoindole-1',3'(2'H)-dione has been shown to have a wide range of applications in scientific research. One of the most promising areas of research involves its potential use in cancer treatment. PP2A is known to play a critical role in regulating the activity of oncogenes, which are genes that have the potential to cause cancer. By inhibiting PP2A, this compound has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(1,3-dihydroisoindol-2-yl)-2-(2-fluorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2/c23-19-7-3-4-8-20(19)25-21(26)17-10-9-16(11-18(17)22(25)27)24-12-14-5-1-2-6-15(14)13-24/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONWGPKWAKFCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3614161.png)
![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3614179.png)
![N-(2-chloro-6-fluorobenzyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3614191.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3614195.png)
![6-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3614203.png)
![8-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3614214.png)
![ethyl {4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B3614223.png)
![3-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3614238.png)
![3-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3614253.png)
![2-[(2,6-dichlorobenzyl)thio]-N-2-naphthylacetamide](/img/structure/B3614261.png)

![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3614270.png)
![N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3614281.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3614288.png)